molecular formula C7H5N3O2S B12359963 6-Nitro-1,6-dihydrobenzimidazole-2-thione

6-Nitro-1,6-dihydrobenzimidazole-2-thione

Cat. No.: B12359963
M. Wt: 195.20 g/mol
InChI Key: LPLHISWBWRWJMG-UHFFFAOYSA-N
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Description

6-Nitro-1,6-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a nitro group at the 6th position and a thione group at the 2nd position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,6-dihydrobenzimidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by nitration to introduce the nitro group at the 6th position. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,6-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thione group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, acyl chlorides

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Major Products

    Reduction: 6-Amino-1,6-dihydrobenzimidazole-2-thione

    Substitution: N-alkyl or N-acyl derivatives

    Oxidation: Sulfoxides or sulfones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Nitro-1,6-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thione group can also interact with metal ions and enzymes, modulating their activity.

Comparison with Similar Compounds

6-Nitro-1,6-dihydrobenzimidazole-2-thione can be compared with other benzimidazole derivatives, such as:

    6-Nitrobenzimidazole: Lacks the thione group, leading to different chemical and biological properties.

    1,6-Dihydrobenzimidazole-2-thione: Lacks the nitro group, affecting its reactivity and biological activity.

    6-Amino-1,6-dihydrobenzimidazole-2-thione: The amino group imparts different electronic properties compared to the nitro group.

Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

6-nitro-1,6-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H5N3O2S/c11-10(12)4-1-2-5-6(3-4)9-7(13)8-5/h1-4H,(H,9,13)

InChI Key

LPLHISWBWRWJMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=S)NC2=CC1[N+](=O)[O-]

Origin of Product

United States

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